molecular formula C8H11N3O2 B8778991 Ethyl 2,6-diaminonicotinate

Ethyl 2,6-diaminonicotinate

Cat. No.: B8778991
M. Wt: 181.19 g/mol
InChI Key: OKIQORABWAQGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-diaminonicotinate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2,6-diaminopyridine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H4,9,10,11)

InChI Key

OKIQORABWAQGMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of THF (300 mL) and 2,6-diamino-4,5-dihydro-pyridin-3-carboxylic acid ethyl ester (4.5 g) described in Manufacturing Example 10-2-2 was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (5.6 g), which was stirred for 40 minutes at room temperature. The solvent was evaporated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate), after which it was washed with hexane to obtain the titled compound (3.1 g).
Name
2,6-diamino-4,5-dihydro-pyridin-3-carboxylic acid ethyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,6-diamino-4,5-dihydronicotinic acid ethyl ester described in Preparation Example A-13 (4.5 g, 24.6 mmol) in tetrahydrofuran (300 mL) was added 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (5.6 g, 24.7 mmol), which was then stirred for 40 minutes at room temperature. The residue obtained by concentrating the reaction solution was then purified by NH silica gel column chromatography (ethyl acetate) to obtain a solid of the target compound. This solid was washed with hexane and dried to obtain the title compound (3.1 g, 17.1 mmol, 69.5%).
Name
2,6-diamino-4,5-dihydronicotinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
69.5%

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